molecular formula C10H15N3O3S B6646724 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid

2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid

Cat. No. B6646724
M. Wt: 257.31 g/mol
InChI Key: IBLOZDXZHPEDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid, also known as etofenprox, is a synthetic pyrethroid insecticide that is widely used for pest control in agriculture and public health. It was first synthesized in 1984 by the Japanese company Mitsui Toatsu Chemicals, and has since been registered for use in many countries around the world. Etofenprox is known for its high efficacy against a wide range of insect pests, low toxicity to non-target organisms, and relatively low environmental persistence.

Mechanism of Action

Etofenprox acts as a neurotoxin by targeting the voltage-gated sodium channels in the nervous system of insects. It binds to the channels and disrupts the normal flow of sodium ions, leading to depolarization of the nerve cell membrane and subsequent paralysis of the insect. Etofenprox has a relatively high affinity for the sodium channels in insects, which contributes to its high efficacy as an insecticide.
Biochemical and Physiological Effects:
Etofenprox has been shown to have relatively low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, with no significant accumulation in tissues. However, some studies have reported potential effects on the endocrine system and reproductive function in certain animal species. Etofenprox has also been shown to have some toxic effects on aquatic organisms, particularly fish and crustaceans.

Advantages and Limitations for Lab Experiments

Etofenprox is widely used in laboratory experiments for its insecticidal properties and relatively low toxicity to mammals. It is commonly used as a control treatment in studies of insect behavior, physiology, and ecology. However, its use is limited by its relatively high cost compared to other insecticides, as well as its potential effects on non-target organisms and the environment.

Future Directions

There are several areas of future research that could be explored with regards to 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid. One potential direction is the development of new formulations and delivery methods that could improve its efficacy and reduce its environmental impact. Another area of interest is the study of its potential effects on non-target organisms, particularly in aquatic ecosystems. Finally, there is a need for further research on the mode of action of 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid and its interactions with other insecticides and pest control methods.

Synthesis Methods

The synthesis of 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid involves several steps, starting from the reaction of 4-chlorothiophenol with ethyl 2-bromo-2-methylbutyrate to form 2-ethyl-2-(4-chlorothiophenyl)butanoic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 1,2,3-thiadiazole-4-carboxamide to yield 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid. The overall process is shown in the following equation:

Scientific Research Applications

Etofenprox has been extensively studied for its insecticidal properties and mode of action. It is known to target the nervous system of insects, specifically by binding to voltage-gated sodium channels and disrupting the normal flow of sodium ions. This leads to paralysis and death of the insect. Etofenprox has been shown to be highly effective against a wide range of insect pests, including mosquitoes, flies, cockroaches, and agricultural pests such as aphids, thrips, and whiteflies.

properties

IUPAC Name

2-ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-3-10(4-2,9(15)16)6-11-8(14)7-5-17-13-12-7/h5H,3-4,6H2,1-2H3,(H,11,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLOZDXZHPEDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CSN=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid

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